molecular formula C7H8ClFN2 B3024598 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine CAS No. 1384264-43-0

1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

Cat. No.: B3024598
CAS No.: 1384264-43-0
M. Wt: 174.60
InChI Key: MAYQGJSDQBLXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8ClFN2. It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine can be synthesized by reacting 5-chloro-3-fluoropyridine with ethanamine hydrochloride in the presence of a strong acid such as hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been used in the synthesis of kinase inhibitors, which block the activity of specific kinases involved in cell signaling.

Comparison with Similar Compounds

Uniqueness: 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYQGJSDQBLXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901239952
Record name 5-Chloro-3-fluoro-α-methyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384264-43-0
Record name 5-Chloro-3-fluoro-α-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384264-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-fluoro-α-methyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine
Reactant of Route 3
1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine
Reactant of Route 4
Reactant of Route 4
1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine
Reactant of Route 5
Reactant of Route 5
1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine
Reactant of Route 6
1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.